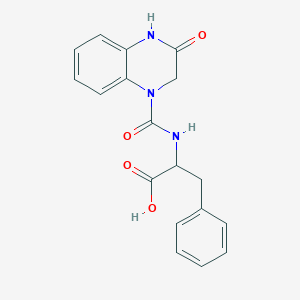

2-(3-Oxo-1,2,3,4-tetrahydroquinoxaline-1-carboxamido)-3-phenylpropanoic acid

Descripción

2-(3-Oxo-1,2,3,4-tetrahydroquinoxaline-1-carboxamido)-3-phenylpropanoic acid is a synthetic organic compound featuring a tetrahydroquinoxaline core fused with a carboxamido group and a phenylpropanoic acid side chain. The phenylpropanoic acid group introduces hydrophobicity and may influence pharmacokinetic properties such as solubility and bioavailability.

Propiedades

IUPAC Name |

2-[(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4/c22-16-11-21(15-9-5-4-8-13(15)19-16)18(25)20-14(17(23)24)10-12-6-2-1-3-7-12/h1-9,14H,10-11H2,(H,19,22)(H,20,25)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTEUELDWMJPCTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=CC=CC=C2N1C(=O)NC(CC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Oxo-1,2,3,4-tetrahydroquinoxaline-1-carboxamido)-3-phenylpropanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized through the condensation of an o-phenylenediamine with a diketone under acidic conditions.

Introduction of the Amide Group: The amide group can be introduced by reacting the quinoxaline derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.

Formation of the Phenylpropanoic Acid Moiety: The phenylpropanoic acid moiety can be introduced through a Friedel-Crafts acylation reaction, followed by reduction and subsequent oxidation steps to achieve the desired carboxylic acid functionality.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions

2-(3-Oxo-1,2,3,4-tetrahydroquinoxaline-1-carboxamido)-3-phenylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

Reduction: Reduction reactions can convert the quinoxaline ring to tetrahydroquinoxaline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the amide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce tetrahydroquinoxaline derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound is being investigated for its potential antimicrobial and anticancer properties. Research has shown that derivatives of quinoxaline structures can exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have indicated that compounds similar to 2-(3-Oxo-1,2,3,4-tetrahydroquinoxaline-1-carboxamido)-3-phenylpropanoic acid display IC50 values in the low micromolar range against human cancer cell lines such as HCT-116 and MCF-7 .

Research into the biological mechanisms of this compound suggests that it may interact with specific molecular targets involved in cellular processes. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in DNA synthesis or cell proliferation.

- Receptor Binding : It could bind to specific receptors that regulate cellular signaling pathways associated with cancer progression .

Material Science

In addition to its biological applications, this compound can be utilized in the development of new materials. Its unique chemical structure allows it to serve as a precursor for creating specialty chemicals and advanced materials used in various industrial applications.

Mecanismo De Acción

The mechanism of action of 2-(3-Oxo-1,2,3,4-tetrahydroquinoxaline-1-carboxamido)-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparación Con Compuestos Similares

Structural Differences :

- Both share the 3-oxo-tetrahydroquinoxaline backbone, but 3cd includes a lactam (2-oxo-1,2-dihydroquinoxaline) instead of a fully saturated tetrahydroquinoxaline.

Physicochemical Properties :

- IR Data : 3cd exhibits C=O stretches at 1680 cm⁻¹ (lactam) and 1655 cm⁻¹ (ester), whereas the target compound’s carboxylic acid would show a broader O-H stretch (~2500–3300 cm⁻¹) and a C=O stretch near 1700 cm⁻¹ .

- Solubility : The carboxylic acid in the target compound likely improves aqueous solubility compared to 3cd’s ester.

Table 1: Key Comparison with 3cd

(S)-2-(3-Oxo-1,3-dihydroisobenzofuran-1-yl)phthalazin-1(2H)-one

Structural Differences :

- This compound replaces the tetrahydroquinoxaline with a phthalazinone core fused to an isobenzofuran ring, altering electronic properties and conformational flexibility .

Bond Geometry :

- The phthalazinone derivative has bond lengths of 1.38–1.43 Å for C-N and 1.21 Å for C=O in the isobenzofuran, contrasting with the tetrahydroquinoxaline’s C-N bonds (~1.45–1.50 Å) and C=O (~1.23 Å) .

Quinolone Derivatives (e.g., 4g in )

Structural Differences :

- The quinolone derivative (4g) contains a fluorine atom and methoxy groups, which are absent in the target compound. These substituents enhance antibacterial activity by improving DNA gyrase binding .

Pharmacological Profile :

- NMR Data: The quinolone’s aromatic protons (δ 7.40–6.90 ppm) are upfield-shifted compared to the phenylpropanoic acid’s protons (δ ~7.20–7.50 ppm), reflecting electronic differences .

Tetrahydroisoquinoline Derivatives (–7)

Structural Differences :

- These analogs feature dimethoxy groups and complex stereochemistry (e.g., (S)-2-((S)-2-(((R)-1-carboxy-3-phenylpropyl)amino)propanoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid), emphasizing chiral centers for selective binding .

Actividad Biológica

2-(3-Oxo-1,2,3,4-tetrahydroquinoxaline-1-carboxamido)-3-phenylpropanoic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a quinoxaline ring, an amide group, and a phenylpropanoic acid moiety, which contribute to its diverse biological effects.

- Molecular Formula : C18H17N3O4

- Molecular Weight : 339.345 g/mol

- CAS Number : 1009332-12-0

- IUPAC Name : 2-[(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)amino]-3-phenylpropanoic acid

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes related to disease processes.

- Receptor Binding : The compound could interact with various receptors, influencing cellular signaling pathways.

- Cellular Interference : It may disrupt normal cellular functions, leading to apoptosis in cancer cells or modulation of immune responses.

Antimicrobial Properties

Research indicates that derivatives of quinoxaline compounds exhibit significant antimicrobial activity. The presence of the quinoxaline structure in this compound suggests potential efficacy against various pathogens.

Anticancer Activity

Studies have shown that compounds with similar structures can induce cytotoxic effects on tumor cells. For instance, quinoxaline derivatives have been tested against different human tumor cell lines, demonstrating selective cytotoxicity while sparing normal cells .

Anti-inflammatory Effects

The compound's ability to modulate immune responses may position it as a candidate for treating inflammatory diseases. Research into related compounds has highlighted their potential in reducing inflammation through various pathways.

Case Studies and Research Findings

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multiple steps:

- Formation of the Quinoxaline Ring : Condensation of o-phenylenediamine with diketones under acidic conditions.

- Introduction of the Amide Group : Reacting the quinoxaline derivative with carboxylic acid derivatives.

- Phenylpropanoic Acid Moiety Formation : Utilizing Friedel-Crafts acylation followed by reduction and oxidation steps.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(3-Oxo-1,2,3,4-tetrahydroquinoxaline-1-carboxamido)-3-phenylpropanoic acid, and how can reaction parameters be optimized?

Methodological Answer:

The synthesis of tetrahydroquinoxaline derivatives typically involves multi-step reactions, such as:

Coupling Reactions : Amide bond formation between the tetrahydroquinoxaline core and the phenylpropanoic acid moiety using carbodiimide crosslinkers (e.g., EDC/HOBt) under anhydrous conditions .

Cyclization : Formation of the tetrahydroquinoxaline ring via reductive amination or acid-catalyzed cyclization, with careful control of temperature (60–80°C) to prevent side reactions .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) to isolate the pure product.

Key Parameters : pH control during amidation, inert atmosphere (N₂/Ar) to prevent oxidation, and monitoring reaction progress via TLC or HPLC.

Basic: How should researchers validate the structural identity and purity of this compound?

Methodological Answer:

- Spectroscopic Characterization :

- NMR : Analyze H and C spectra for diagnostic peaks (e.g., amide protons at δ 8.0–8.5 ppm, aromatic protons in the phenyl group at δ 7.2–7.5 ppm) .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF, ensuring a mass-to-charge ratio () matching the molecular formula.

- Purity Assessment :

Advanced: How can researchers resolve contradictions in reported biological activities of tetrahydroquinoxaline derivatives?

Methodological Answer:

Discrepancies often arise from:

Assay Variability : Standardize protocols (e.g., cell lines, incubation times, and solvent controls). For example, osteoclast inhibition assays should use RAW 264.7 cells with RANKL differentiation, as in related studies .

Compound Stability : Test for degradation under assay conditions (e.g., pH, temperature) via LC-MS to confirm intact compound presence .

Metabolite Interference : Use radiolabeled analogs or stable isotope tracing to distinguish parent compound effects from metabolites .

Advanced: What computational strategies predict the pharmacokinetic and pharmacodynamic properties of this compound?

Methodological Answer:

- In Silico Modeling :

- ADME Prediction : Tools like SwissADME or pkCSM estimate bioavailability, blood-brain barrier penetration, and cytochrome P450 interactions using molecular descriptors (e.g., logP, topological surface area) .

- Molecular Docking : Simulate binding to targets (e.g., enzymes, receptors) using AutoDock Vina, focusing on the tetrahydroquinoxaline core’s interaction with active sites .

- Validation : Compare predictions with in vitro permeability assays (Caco-2 cells) and microsomal stability tests .

Basic: What handling and storage protocols ensure compound stability during experiments?

Methodological Answer:

- Storage : Store in airtight, light-protected containers at –20°C under desiccant (silica gel) to prevent hydrolysis of the amide bond .

- Handling : Use inert solvents (e.g., DMSO for stock solutions, purged with N₂ to prevent oxidation) and avoid prolonged exposure to moisture .

Advanced: How can researchers elucidate the mechanism of action for this compound in neuropharmacological studies?

Methodological Answer:

Target Identification :

- Affinity Chromatography : Immobilize the compound on resin to pull down binding proteins from brain lysates .

- Transcriptomics : RNA-seq of treated neuronal cells to identify differentially expressed pathways (e.g., amyloid-β aggregation or oxidative stress responses) .

Functional Assays :

- Amyloid-β Aggregation : Use thioflavin T fluorescence assays to quantify inhibition .

- Oxidative Stress Markers : Measure catalase (CAT) and superoxide dismutase (SOD) activities in rat erythrocytes after exposure .

Basic: What analytical techniques quantify this compound in biological matrices?

Methodological Answer:

- LC-MS/MS : Employ a triple quadrupole system with MRM transitions specific to the compound’s fragmentation pattern. Use deuterated internal standards (e.g., d₅-phenylpropanoic acid) for calibration .

- Sample Preparation : Protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) to isolate the compound from plasma or tissue homogenates .

Advanced: How do stereochemical variations in the tetrahydroquinoxaline core impact biological activity?

Methodological Answer:

Stereoselective Synthesis : Prepare enantiomers via chiral catalysts (e.g., Sharpless epoxidation) or enzymatic resolution .

Activity Comparison : Test enantiomers in parallel assays (e.g., IC₅₀ in enzyme inhibition) to correlate stereochemistry with potency .

X-ray Crystallography : Resolve crystal structures of protein-ligand complexes to identify stereospecific binding interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.